molecular formula C6H6ClF3O2 B2677827 3-Chloro-4-ethoxy-1,1,1-trifluorobut-3-en-2-one CAS No. 119577-49-0

3-Chloro-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B2677827
CAS No.: 119577-49-0
M. Wt: 202.56
InChI Key: SXBAUTFCZDFBIW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-ethoxy-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride . The reaction is carried out in a continuous reactor, which allows for efficient and rapid production of the compound. The process involves continuously introducing the raw materials into the reactor and extracting the product system to obtain the desired compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using similar continuous processes. This method ensures high efficiency and safety, reducing the risk of product loss and hazards associated with batch production .

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethoxy-1,1,1-trifluorobut-3-en-2-one involves its reactivity with various nucleophiles and electrophiles. The compound’s molecular targets and pathways depend on the specific reactions it undergoes, such as substitution and addition reactions .

Properties

IUPAC Name

(Z)-3-chloro-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3O2/c1-2-12-3-4(7)5(11)6(8,9)10/h3H,2H2,1H3/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBAUTFCZDFBIW-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(/C(=O)C(F)(F)F)\Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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